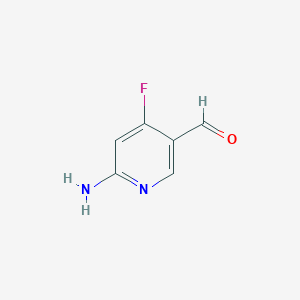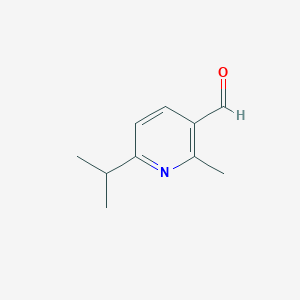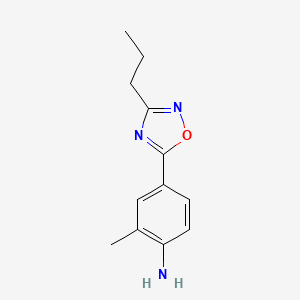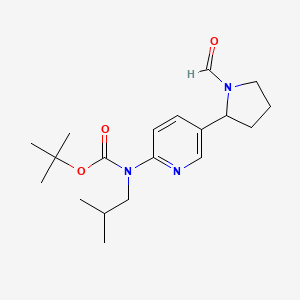
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基(5-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丁基)氨基甲酸酯: 是一种复杂的有机化合物,其特征在于吡啶环被甲酰基吡咯烷和异丁基取代。
准备方法
叔丁基(5-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丁基)氨基甲酸酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡啶环的形成: 吡啶环通过一系列涉及适当前体的缩合反应合成。
甲酰基吡咯烷基团的引入: 此步骤涉及吡咯烷的甲酰化,然后将其连接到吡啶环上。
异丁基的连接: 异丁基通过烷基化反应引入。
氨基甲酸酯的形成: 最后一步涉及在受控条件下使中间体与叔丁基异氰酸酯反应形成氨基甲酸酯基团。
化学反应分析
叔丁基(5-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丁基)氨基甲酸酯会经历各种化学反应,包括:
氧化: 使用高锰酸钾等氧化剂可以将甲酰基氧化为羧酸。
还原: 使用硼氢化钠等还原剂可以将甲酰基还原为醇。
取代: 吡啶环可以进行亲电取代反应,其中卤素等取代基可以被引入。
水解: 氨基甲酸酯基团可以在酸性或碱性条件下水解,生成相应的胺和醇。
科学研究应用
叔丁基(5-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丁基)氨基甲酸酯有几种科学研究应用:
药物化学: 它用作合成药物化合物的中间体,特别是针对神经系统疾病的药物。
有机合成: 该化合物在有机化学中用作合成更复杂分子的构件。
生物学研究: 它用于研究吡啶衍生物与生物靶标的相互作用。
工业应用: 该化合物用于开发用于工业过程的新材料和催化剂
作用机制
叔丁基(5-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丁基)氨基甲酸酯的作用机制涉及它与特定分子靶标的相互作用。甲酰基可以与蛋白质上的亲核位点形成共价键,从而抑制其功能。吡啶环可以与蛋白质中的芳香残基相互作用,影响其活性。这些相互作用可以调节各种生化途径,从而导致该化合物观察到的效应 .
相似化合物的比较
叔丁基(5-(1-甲酰基吡咯烷-2-基)吡啶-2-基)(异丁基)氨基甲酸酯可以与类似化合物进行比较,例如:
叔丁基(5-氯-1H-吡咯并[2,3-b]吡啶-6-基)氨基甲酸酯: 该化合物具有氯取代基而不是甲酰基,导致不同的反应性和应用。
叔丁基(1-(5-溴吡啶-2-基)吡咯烷-3-基)氨基甲酸酯:
叔丁基5-甲苯磺酰基-5H-吡咯并[2,3-b]吡嗪-2-基氨基甲酸酯: 该化合物包括一个甲苯磺酰基,这会极大地改变其反应性和应用
属性
分子式 |
C19H29N3O3 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)12-22(18(24)25-19(3,4)5)17-9-8-15(11-20-17)16-7-6-10-21(16)13-23/h8-9,11,13-14,16H,6-7,10,12H2,1-5H3 |
InChI 键 |
DXLSQEBDVTYJGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


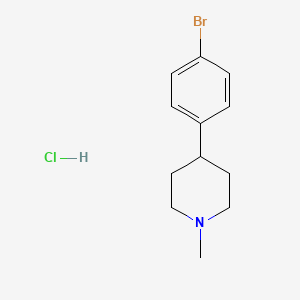


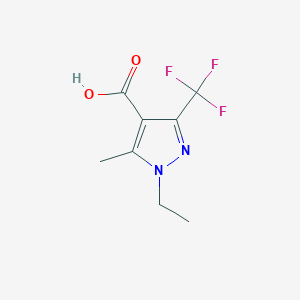


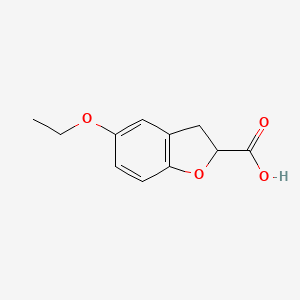



![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
